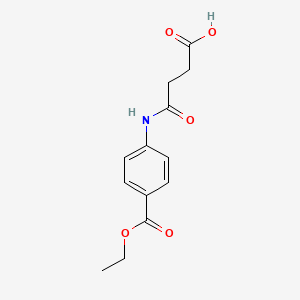

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid

Descripción general

Descripción

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid is an organic compound that features both an ethoxycarbonyl group and an anilino group attached to a butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid is characterized by its unique chemical structure, which includes an ethoxycarbonyl group attached to an aniline moiety and a ketone functional group. Its molecular formula is C13H15NO5, and it possesses significant potential due to its reactivity and ability to form various derivatives.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific derivatives were effective against breast cancer cell lines, suggesting a pathway for developing new cancer therapies.

2. Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. In vitro studies revealed that it can scavenge free radicals, thereby protecting cellular components from oxidative stress. This property is crucial in the development of pharmaceuticals aimed at treating conditions associated with oxidative damage, such as neurodegenerative diseases.

Biological and Biochemical Research

1. Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in metabolic pathways associated with disease progression. This makes it a candidate for drug development targeting metabolic disorders.

2. Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules has led to its exploration in drug delivery systems. Its incorporation into nanoparticles or liposomes enhances the bioavailability of therapeutic agents, allowing for targeted delivery and reduced side effects.

Material Science Applications

1. Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

2. Biodegradable Materials

Research into biodegradable materials has identified this compound as a potential building block for sustainable polymers. Its degradation profile aligns with environmental standards, making it an attractive option for developing eco-friendly materials.

Data Tables

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drugs | Induces apoptosis in cancer cell lines |

| Antioxidants | Scavenges free radicals | |

| Biological Research | Enzyme inhibitors | Inhibits metabolic enzymes |

| Drug delivery systems | Enhances bioavailability of drugs | |

| Material Science | Polymer synthesis | Improves mechanical properties |

| Biodegradable materials | Aligns with environmental sustainability |

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the anilino group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparación Con Compuestos Similares

- 4-(4-Ethoxycarbonylphenyl)boronic acid

- 4-(4-Ethoxycarbonylanilino)-2-quinazolinecarboxylic acid ethyl ester

Comparison: 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid is unique due to the presence of both an ethoxycarbonyl group and an anilino group, which confer distinct chemical properties and reactivity. Compared to 4-(4-Ethoxycarbonylphenyl)boronic acid, it has a more complex structure and potentially broader applications. The quinazoline derivative, on the other hand, may have different biological activities due to the presence of the quinazoline ring.

Actividad Biológica

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid, also known by its CAS number 106270-31-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 235.24 g/mol

- CAS Number : 106270-31-9

The compound features an aniline derivative with an ethoxycarbonyl group and a ketone, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It has been suggested that this compound may inhibit certain enzymes associated with cancer progression and inflammatory responses, similar to other compounds in its class.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anti-proliferative effects on various cancer cell lines. These effects are believed to stem from the compound's ability to modulate signaling pathways critical for cell survival and proliferation.

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it may affect pathways involving alanine-glyoxylate aminotransferase, which plays a role in amino acid metabolism .

Research Findings

Case Studies

-

Breast Cancer Cell Lines :

A study investigated the effects of this compound on MCF-7 cells, revealing a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways. -

Inflammatory Models :

In an experimental model involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the expression of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

Propiedades

IUPAC Name |

4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHDJPBMTCUKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325498 | |

| Record name | 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106270-31-9 | |

| Record name | 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(ETHOXYCARBONYL)SUCCINANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.